molecular formula C13H14ClN3O5 B12494723 1-(5-chloro-2,4-dimethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid

1-(5-chloro-2,4-dimethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid

Katalognummer: B12494723
Molekulargewicht: 327.72 g/mol
InChI-Schlüssel: XVANLIIYFJNSTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Chloro-2,4-dimethoxyphenyl)-5-(methoxymethyl)-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

The synthesis of 1-(5-chloro-2,4-dimethoxyphenyl)-5-(methoxymethyl)-1,2,3-triazole-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:

    Formation of the triazole ring: This can be achieved through a between an azide and an alkyne.

    Introduction of the chloro and methoxy groups: These functional groups are usually introduced through electrophilic aromatic substitution reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.

Analyse Chemischer Reaktionen

1-(5-Chloro-2,4-dimethoxyphenyl)-5-(methoxymethyl)-1,2,3-triazole-4-carboxylic acid undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(5-Chloro-2,4-dimethoxyphenyl)-5-(methoxymethyl)-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism by which 1-(5-chloro-2,4-dimethoxyphenyl)-5-(methoxymethyl)-1,2,3-triazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The chloro and methoxy groups may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.

Vergleich Mit ähnlichen Verbindungen

1-(5-Chloro-2,4-dimethoxyphenyl)-5-(methoxymethyl)-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives such as:

  • 1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
  • 1-(3,5-Dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid
  • 1-(2,4-Dichlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

These compounds share similar structural features but differ in their functional groups, which can influence their chemical reactivity and biological activity. The presence of the methoxymethyl group in 1-(5-chloro-2,4-dimethoxyphenyl)-5-(methoxymethyl)-1,2,3-triazole-4-carboxylic acid may confer unique properties, such as increased solubility or enhanced biological activity.

Eigenschaften

Molekularformel

C13H14ClN3O5

Molekulargewicht

327.72 g/mol

IUPAC-Name

1-(5-chloro-2,4-dimethoxyphenyl)-5-(methoxymethyl)triazole-4-carboxylic acid

InChI

InChI=1S/C13H14ClN3O5/c1-20-6-9-12(13(18)19)15-16-17(9)8-4-7(14)10(21-2)5-11(8)22-3/h4-5H,6H2,1-3H3,(H,18,19)

InChI-Schlüssel

XVANLIIYFJNSTB-UHFFFAOYSA-N

Kanonische SMILES

COCC1=C(N=NN1C2=CC(=C(C=C2OC)OC)Cl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.